N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide, also known as MPSP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders.
Applications De Recherche Scientifique
5-HT1A Receptor Binding
This compound has been found to have a high binding affinity for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in mood regulation, anxiety, and the sleep-wake cycle. Therefore, this compound could potentially be used in the development of drugs for treating mood disorders, anxiety disorders, and sleep disorders .
Antimicrobial Activity
Some piperazine derivatives, which are structurally similar to this compound, have been found to have antimicrobial activity . Therefore, this compound could potentially be used in the development of new antimicrobial agents.
Antifungal Activity
While some compounds similar to this one have been found to have no antifungal activity against certain strains of Candida, others have displayed fungicidal activity against specific strains . This suggests that this compound could potentially be used in the development of new antifungal agents, depending on the specific strain of fungus.
G Protein-Coupled Receptor (GPCR) Targeting
More than one-third of all drugs approved by the US Food and Drug Administration (FDA) act on G protein-coupled receptors (GPCRs) . Given this compound’s high binding affinity for the 5-HT1A receptor, a type of GPCR, it could potentially be used in the development of new drugs that target GPCRs.
Development of Cage-Like Structures
The compound has been used in the development of cage-like structures . These structures have potential applications in drug delivery, where the “cage” can be used to encapsulate a drug molecule and release it in a controlled manner.
Blood-Brain Barrier Penetration
Compounds with similar structures have been found to be able to cross the blood-brain barrier . This means that this compound could potentially be used in the development of drugs that need to reach the brain.
Mécanisme D'action
Target of Action
The primary targets of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide are the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release .
Mode of Action
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide interacts with its targets, the α1D and α1A adrenoceptors, exhibiting high subtype-selectivity . This interaction results in the modulation of the receptor activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide with its targets affects several biochemical pathways. One of the key pathways influenced is the apoptotic pathway . The compound has been shown to induce apoptosis in certain cell types, such as those found in benign prostatic hyperplasia .
Result of Action
The molecular and cellular effects of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide’s action include the inhibition of cell viability and the induction of apoptosis . These effects are particularly notable in certain cell types, such as those found in benign prostatic hyperplasia .
Propriétés
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-3-4-6-19(23)20-11-5-16-27(24,25)22-14-12-21(13-15-22)17-7-9-18(26-2)10-8-17/h7-10H,3-6,11-16H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJYZSNQVBLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)pentanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.